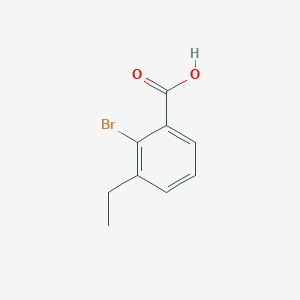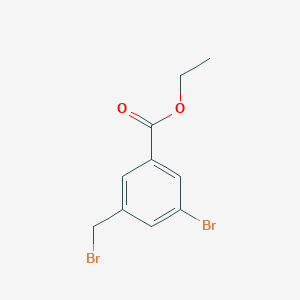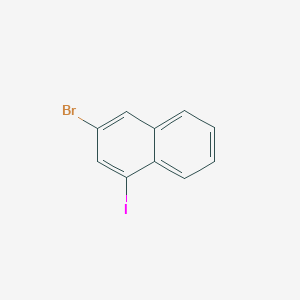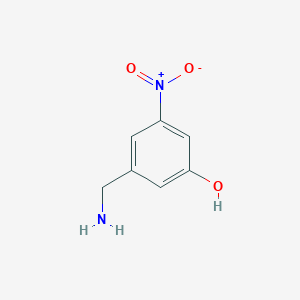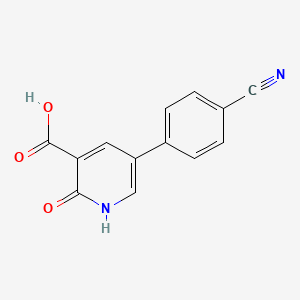
2-(3-Aminophenyl)pyridine-4-carboxylic acid
描述
作用机制
The mechanism of action of 2-(3-Aminophenyl)pyridine-4-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high bioavailability. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. Additionally, this compound has been reported to modulate the expression of various genes involved in cancer cell survival, proliferation, and apoptosis.
实验室实验的优点和局限性
The synthesis of 2-(3-Aminophenyl)pyridine-4-carboxylic acid is relatively simple and can be performed using readily available reagents. This compound has been reported to exhibit high purity and yield. However, the stability of this compound in solution may be a limitation for some experiments. Additionally, the solubility of this compound in water is relatively low, which may limit its use in some biological assays.
未来方向
There are several future directions for the study of 2-(3-Aminophenyl)pyridine-4-carboxylic acid. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and increased potency. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammation, warrants further investigation. Further studies are also needed to elucidate the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The synthesis of this compound is relatively simple, and it has been shown to exhibit low toxicity and high bioavailability. This compound has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, and its potential use as a therapeutic agent warrants further investigation. Future studies are needed to elucidate the mechanism of action of this compound and its potential toxicity in vivo.
科学研究应用
2-(3-Aminophenyl)pyridine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and exhibit antibacterial activity against gram-positive bacteria.
属性
IUPAC Name |
2-(3-aminophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFASTIBWPWNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686936 | |
| Record name | 2-(3-Aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-13-8 | |
| Record name | 2-(3-Aminophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



